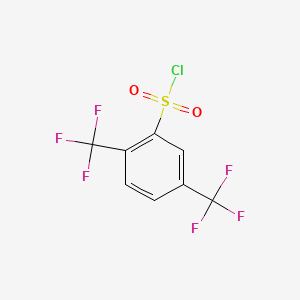

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-bis(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6O2S/c9-18(16,17)6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEJLLXSUGLEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380834 | |

| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-22-0 | |

| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride (CAS No. 351003-22-0), a key intermediate in organic synthesis, particularly for sulfonamide derivatives with applications in pharmaceuticals and agrochemicals. This document consolidates critical data on its molecular characteristics, thermal properties, and density. Furthermore, it outlines standardized experimental protocols for the determination of key physical parameters, offering a valuable resource for laboratory researchers and professionals in the field of drug development.

Introduction

This compound is a fluorinated aromatic sulfonyl chloride. Its molecular structure, featuring two electron-withdrawing trifluoromethyl (-CF₃) groups on the benzene ring, significantly influences its reactivity and physical properties.[1] The compound is a solid at room temperature and is primarily utilized in nucleophilic substitution reactions to synthesize a variety of sulfonamides and sulfonate esters.[1] Understanding its physical properties is paramount for its effective handling, reaction optimization, and for the purification of its derivatives.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point and density values are based on computational predictions.[2]

| Property | Value | Source(s) |

| CAS Number | 351003-22-0 | [1][3][4] |

| Molecular Formula | C₈H₃ClF₆O₂S | [5] |

| Molecular Weight | 312.62 g/mol | [1][2][3][6] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 59-63 °C | [2][3][4] |

| 61-62.5 °C | [5][6] | |

| Boiling Point (Predicted) | 277.6 ± 40.0 °C | [2] |

| Density (Predicted) | 1.618 ± 0.06 g/cm³ | [2] |

| Purity | 97% - 98% | [3][6] |

| Solubility | No specific data available. The related compound, 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, is soluble in toluene.[7] The compound is noted to be hygroscopic and moisture-sensitive.[2] |

Experimental Protocols for Physical Property Determination

Detailed experimental protocols for determining the physical properties of this compound are not explicitly available in the reviewed literature. However, standard organic chemistry laboratory procedures are applicable.

Melting Point Determination

The melting point of a crystalline solid like this compound can be accurately determined using the capillary method with a melting point apparatus (e.g., Mel-Temp or DigiMelt).[8]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of about 3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Measurement: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[8]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[9] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[9]

Boiling Point Determination (for Predicted Value Verification)

While the reported boiling point is a predicted value, it can be experimentally verified using methods suitable for small sample quantities, such as the Thiele tube method.[10]

Methodology:

-

Sample Preparation: A small amount of the liquid sample (if the compound is melted) is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.[10]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[11]

-

Measurement: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a steady stream of bubbles emerges, indicating that the vapor pressure of the sample is equal to the external pressure.[10]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[10]

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for Physical Property Determination.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4] It is also moisture-sensitive.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be conducted in a well-ventilated fume hood.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1] Store the compound in a tightly sealed container in a cool, dry place away from moisture.[3]

Conclusion

This technical guide provides essential physical property data for this compound, a compound of significant interest in synthetic chemistry. While key experimental values for its melting point are available, further experimental verification of its predicted boiling point and density is recommended for applications requiring high precision. The standardized protocols outlined herein offer a reliable framework for such determinations. Adherence to strict safety protocols is crucial when handling this corrosive and moisture-sensitive reagent.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2,5-双(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [oakwoodchemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 39234-86-1 | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE [fluoromart.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Synthesis of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for 2,5-bis(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The presence of two trifluoromethyl groups on the benzene ring imparts unique electronic properties, enhancing the reactivity of the sulfonyl chloride functional group. This document outlines the primary synthetic route, detailed experimental procedures, and relevant quantitative data.

Core Synthesis Route: Electrophilic Aromatic Substitution

The most common and direct method for the synthesis of this compound is the chlorosulfonation of 1,4-bis(trifluoromethyl)benzene. This reaction proceeds via an electrophilic aromatic substitution mechanism where chlorosulfonic acid serves as the sulfonating agent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that specific yields may vary based on reaction scale and purification efficiency.

| Parameter | Value | Reference |

| Starting Material | 1,4-Bis(trifluoromethyl)benzene | N/A |

| Reagent | Chlorosulfonic Acid | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Temperature | 0-5 °C | [1] |

| Reaction Time | 2-3 hours | [1] |

| Typical Yield | High (specific value not cited) | N/A |

| Product Melting Point | 59-63 °C | N/A |

| Product Molecular Weight | 312.62 g/mol | N/A |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methods for chlorosulfonation of aromatic compounds.

Materials:

-

1,4-Bis(trifluoromethyl)benzene

-

Chlorosulfonic acid (HSO₃Cl)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Crushed ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-bis(trifluoromethyl)benzene in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred solution via the dropping funnel. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.[1]

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Alternative Synthetic Route: From 2,5-Bis(trifluoromethyl)aniline

An alternative, though less direct, method involves the diazotization of 2,5-bis(trifluoromethyl)aniline followed by a Sandmeyer-type reaction. In this multi-step process, the aniline is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. While this method is versatile for synthesizing a wide range of arylsulfonyl chlorides, the direct chlorosulfonation of 1,4-bis(trifluoromethyl)benzene is generally more straightforward for this specific target molecule.

Safety Considerations

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The quenching step generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure adequate ventilation.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult primary literature for specific reaction optimization and characterization data.

References

A Comprehensive Technical Guide to 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride, a key reagent and building block in medicinal chemistry and organic synthesis. This document outlines its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Core Compound Data

This compound is a highly reactive sulfonyl chloride derivative. The presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene ring significantly enhances the electrophilicity of the sulfonyl chloride moiety, making it a valuable tool for the synthesis of complex organic molecules.[1]

| Property | Value | Reference |

| Molecular Weight | 312.62 g/mol | [1][2] |

| Linear Formula | (CF₃)₂C₆H₃SO₂Cl | [1] |

| CAS Number | 351003-22-0 | [1] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 59-63 °C | |

| SMILES | FC(F)(F)c1ccc(c(c1)S(Cl)(=O)=O)C(F)(F)F | [2] |

| InChI Key | KMEJLLXSUGLEDJ-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

The primary synthetic route to this compound involves the chlorosulfonation of 1,4-bis(trifluoromethyl)benzene.[1] The two trifluoromethyl groups activate the benzene ring towards electrophilic substitution, allowing for the introduction of the chlorosulfonyl group.

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity is central to its utility in organic synthesis.[1]

Applications in Drug Discovery and Development

The unique electronic properties imparted by the trifluoromethyl groups make this compound a valuable reagent in the development of pharmaceuticals. The trifluoromethyl group is a common motif in modern drugs, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.

A notable application of a related moiety is in the structure of Dutasteride, a potent inhibitor of 5α-reductase used in the treatment of benign prostatic hyperplasia.[4] The 2,5-bis(trifluoromethyl)phenyl group in Dutasteride is crucial for its high potency.[4] This highlights the importance of trifluoromethylated aromatic compounds, such as the one discussed in this guide, in designing new therapeutic agents.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

The following is a representative experimental protocol for the synthesis of a sulfonamide from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or pyridine as a base

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous dichloromethane.

-

Add the solution of this compound dropwise to the cooled amine solution over 15-20 minutes with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of a sulfonamide using this compound.

Caption: Synthetic scheme for sulfonamide formation.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[3] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3][5][6][7] Store the compound in a tightly sealed container in a cool, dry place away from moisture.

References

- 1. This compound | 351003-22-0 | Benchchem [benchchem.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

Navigating the Solubility of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride, a highly reactive sulfonylating agent pivotal in the synthesis of complex organic molecules. Given the compound's inherent reactivity, understanding its solubility is critical for optimizing reaction conditions, ensuring process safety, and developing robust purification strategies. This document outlines the compound's reactivity-driven solubility profile, presents detailed experimental protocols for its determination, and furnishes a logical workflow for these procedures.

Core Concepts: Reactivity Over Traditional Solubility

This compound (CAS No: 351003-22-0) is a potent electrophile. The presence of two strongly electron-withdrawing trifluoromethyl groups significantly enhances the reactivity of the sulfonyl chloride moiety towards nucleophiles.[1] This high reactivity is the dominant factor governing its behavior in various solvents.

In the presence of protic solvents such as water, alcohols, and primary or secondary amines, this compound will not simply dissolve but will undergo a chemical reaction—hydrolysis to form the corresponding sulfonic acid, or reaction to form sulfonate esters or sulfonamides, respectively. Therefore, discussing true solubility in these media is inappropriate as the solute is consumed in a chemical transformation.

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. This information is inferred from the general behavior of sulfonyl chlorides and their use in synthetic protocols.

| Solvent Class | Solvent Examples | Expected Behavior | Rationale |

| Protic Solvents | Water, Methanol, Ethanol | Reactive | Reacts via nucleophilic substitution to form sulfonic acid or sulfonate esters. |

| Aprotic Polar Solvents | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Soluble | Solvents are inert to the sulfonyl chloride and have sufficient polarity to solvate the molecule. DCM is a common solvent for its synthesis.[1] |

| Aprotic Nonpolar Solvents | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Soluble | Solubility is expected to be lower than in polar aprotic solvents but sufficient for many synthetic applications. |

Experimental Protocols for Solubility Determination

Due to the absence of published quantitative data, the following protocols are provided to enable researchers to determine the solubility of this compound in a specific solvent of interest. All procedures must be conducted in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, due to the corrosive and reactive nature of the compound.

Qualitative Solubility Determination (Rapid Assessment)

This method provides a quick, small-scale assessment of whether the compound is soluble, partially soluble, or insoluble in a given anhydrous solvent.

Materials:

-

This compound

-

Anhydrous solvent of interest

-

Small, dry test tubes or vials

-

Vortex mixer or magnetic stirrer

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent.

-

Agitate the mixture vigorously for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2]

Materials:

-

This compound

-

Anhydrous solvent of interest

-

Sealable glass vials

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Syringe filters (PTFE or other solvent-compatible material)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected anhydrous solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation is achieved.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker bath. Agitate at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure the system reaches equilibrium.

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed evaporation dish or vial to remove any undissolved microparticles.

-

Solvent Evaporation: Place the dish or vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Continue evaporation until a constant weight is achieved.

-

Calculation:

-

Weigh the dish or vial containing the solid residue.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic workflow for evaluating the solubility of this compound.

Diagram 1: Experimental Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not prevalent in scientific literature, a robust qualitative understanding can be established based on its chemical properties. It is highly reactive with protic solvents and is expected to be soluble in common aprotic organic solvents. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a reliable methodology for their determination. Careful adherence to safety precautions is paramount when handling this reactive and corrosive compound.

References

Spectroscopic Deep Dive: A Technical Guide to 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the spectroscopic properties of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride. This compound, with the Chemical Abstracts Service (CAS) registry number 351003-22-0, is a key intermediate in organic synthesis, particularly for sulfonamide derivatives, due to the strong electron-withdrawing nature of its trifluoromethyl groups which enhances the reactivity of the sulfonyl chloride moiety.[1] This document provides a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Molecular and Physical Properties

| Property | Value | Reference |

| CAS Number | 351003-22-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₃ClF₆O₂S | [3][4][5] |

| Molecular Weight | 312.62 g/mol | [1][3][4][5] |

| Melting Point | 59-63 °C | [2][3][4] |

| Appearance | White to pale yellow solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted and Observed NMR Data

While a complete, publicly available dataset is limited, the following table summarizes the expected chemical shifts based on the compound's structure and data from similar molecules. The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the dissymmetry of the substitution.

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Notes |

| ¹H | 7.8 - 8.3 | Multiplet | The three aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para couplings. |

| ¹³C | 120 - 140 | Multiplet | Aromatic carbons will appear in this region. Carbons attached to trifluoromethyl groups will show quartets due to C-F coupling. |

| ¹⁹F | ~ -60 | Singlet | A characteristic peak for trifluoromethyl groups is expected in this region.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the sulfonyl chloride and trifluoromethyl groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~1380 | SO₂Cl | Asymmetric S=O stretch |

| ~1180 | SO₂Cl | Symmetric S=O stretch |

| 1300 - 1100 | C-F | Stretch |

| ~850 | S-Cl | Stretch |

| 3100 - 3000 | C-H | Aromatic C-H stretch |

| 1600 - 1450 | C=C | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 312, 314 | The molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in two peaks separated by 2 m/z units. |

| [M-Cl]⁺ | 277 | Loss of a chlorine atom. |

| [M-SO₂Cl]⁺ | 213 | Loss of the sulfonyl chloride group. |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of organofluorine compounds is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Acquire the spectrum with a standard pulse sequence. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition : Use a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency. A proton-decoupled sequence is typically used. Chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0 ppm).

ATR-IR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.

-

Sample Preparation : Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum. The instrument's software will automatically generate the absorbance spectrum.

-

-

Data Processing : Perform baseline correction and peak picking to identify the key absorption bands.

Electron Impact Mass Spectrometry (EI-MS) Protocol

EI-MS is a common technique for the analysis of volatile and thermally stable small molecules.

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

Ionization : Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | 351003-22-0 | Benchchem [benchchem.com]

- 2. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound 97 351003-22-0 [sigmaaldrich.com]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Electrophilicity of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilicity of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride, a pivotal reagent in modern organic synthesis. The strategic placement of two potent electron-withdrawing trifluoromethyl groups on the benzene ring markedly enhances the electrophilic character of the sulfonyl chloride moiety. This heightened reactivity makes it an invaluable tool for the construction of complex sulfonamides and sulfonate esters, functional groups frequently encountered in pharmaceuticals and agrochemicals. This document will delve into the synthesis, reactivity, and applications of this compound, offering detailed experimental protocols and visual representations of key chemical transformations to facilitate its use in research and development.

Introduction: The Impact of Fluorination on Electrophilicity

The introduction of fluorine-containing functional groups into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. In this compound, the cumulative inductive effect of two CF₃ groups significantly depletes electron density from the aromatic ring and, consequently, from the sulfonyl chloride group (-SO₂Cl). This electronic perturbation renders the sulfur atom highly electrophilic and, therefore, exceptionally susceptible to nucleophilic attack.[1][2] This enhanced electrophilicity translates to faster reaction rates and often allows for milder reaction conditions compared to its non-fluorinated or mono-fluorinated counterparts.[2]

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis. The following table summarizes key data for this compound and provides a comparison with related sulfonyl chlorides.

| Property | This compound | 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride | Benzenesulfonyl chloride |

| CAS Number | 351003-22-0[3][4] | 39234-86-1 | 98-09-9[5] |

| Molecular Formula | C₈H₃ClF₆O₂S[3][6][7] | C₈H₃ClF₆O₂S | C₆H₅ClO₂S[5] |

| Molecular Weight | 312.62 g/mol [3][7] | 312.62 g/mol | 176.62 g/mol [5] |

| Appearance | White to off-white solid | White to pale cream crystals or powder | Colorless viscous oil[5] |

| Melting Point | 59-63 °C[8][3] | 34-38 °C | 13-14 °C[5] |

| Purity | ≥97%[8][3][9] | ≥97% | - |

Synthesis of this compound

The primary synthetic route to this compound is the chlorosulfonation of 1,4-bis(trifluoromethyl)benzene.[1] This reaction introduces the highly reactive sulfonyl chloride group onto the electron-deficient aromatic ring.

Caption: Synthesis of this compound.

Experimental Protocol: Chlorosulfonation of 1,4-Bis(trifluoromethyl)benzene

Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Chlorosulfonic acid is highly corrosive and reacts violently with water.

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,4-bis(trifluoromethyl)benzene and dichloromethane (CH₂Cl₂) as the solvent.[1]

-

Cooling: The flask is cooled to 0-5 °C using an ice-water bath.[1]

-

Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature between 0 and 5 °C.[1]

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for 2-3 hours.[1]

-

Work-up: The reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or distillation under high vacuum to yield this compound as a white solid.

Key Reactions and Enhanced Electrophilicity in Action

The high electrophilicity of this compound makes it a superior reagent for the synthesis of sulfonamides and sulfonate esters.

Sulfonamide Synthesis

The reaction with primary or secondary amines proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Caption: General scheme for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Reaction Setup: A solution of the amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask under a nitrogen atmosphere. A base, such as pyridine or triethylamine, is added.

-

Addition of Sulfonyl Chloride: A solution of this compound in the same solvent is added dropwise to the amine solution at room temperature or below, depending on the reactivity of the amine.

-

Reaction: The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is diluted with water, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude sulfonamide is then purified by column chromatography or recrystallization.

Sulfonate Ester Synthesis

Alcohols and phenols react with this compound to form sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions.

Caption: General scheme for sulfonate ester synthesis.

Experimental Protocol: General Procedure for Sulfonate Ester Synthesis

-

Reaction Setup: To a solution of the alcohol or phenol in a suitable solvent such as pyridine or dichloromethane, this compound is added portion-wise at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature until completion, as indicated by TLC analysis.

-

Work-up: The reaction is quenched by the addition of water. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude sulfonate ester is purified by flash column chromatography.

Applications in Drug Development and Agrochemicals

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The use of this compound allows for the facile introduction of a highly fluorinated sulfonyl moiety, which can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Similarly, in the field of agrochemicals, the resulting sulfonamides and sulfonate esters are key intermediates in the synthesis of novel herbicides and pesticides.

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of sulfonamides and sulfonate esters. Its enhanced electrophilicity, a direct consequence of the two powerful electron-withdrawing trifluoromethyl groups, allows for efficient chemical transformations under mild conditions. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 351003-22-0 | Benchchem [benchchem.com]

- 3. This compound 97 351003-22-0 [sigmaaldrich.com]

- 4. CAS 351003-22-0 | 6862-7-25 | MDL MFCD03094042 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Reactivity of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a highly reactive aromatic sulfonyl chloride derivative of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two powerful electron-withdrawing trifluoromethyl (-CF3) groups on the benzene ring dramatically enhances the electrophilicity of the sulfonyl chloride moiety. This heightened reactivity makes it a potent reagent for the introduction of the 2,5-bis(trifluoromethyl)benzenesulfonyl group into a wide array of molecules through reactions with various nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common classes of nucleophiles, including amines, alcohols, and thiols. While specific quantitative data for this particular reagent is limited in publicly available literature, this guide compiles general principles, representative experimental protocols from analogous systems, and expected outcomes to serve as a valuable resource for researchers.

Core Reactivity Principles

The fundamental reaction of this compound is a nucleophilic acyl substitution at the sulfur atom. The highly electron-deficient nature of the sulfur center, induced by the two -CF3 groups and the chlorine atom, makes it an excellent electrophile.[1] Nucleophiles readily attack the sulfur atom, leading to the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile.

The general reaction mechanism can be visualized as a two-step process: nucleophilic attack followed by the elimination of the leaving group (chloride).

Reactivity with Amine Nucleophiles: Synthesis of Sulfonamides

The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of the corresponding sulfonamides. These sulfonamides are of particular interest in drug discovery due to their prevalence in a wide range of therapeutic agents. The reaction typically proceeds rapidly at or below room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

-

With Primary Amines: R-NH₂ + (CF₃)₂C₆H₃SO₂Cl → (CF₃)₂C₆H₃SO₂NH-R + HCl

-

With Secondary Amines: R₂NH + (CF₃)₂C₆H₃SO₂Cl → (CF₃)₂C₆H₃SO₂N-R₂ + HCl

Quantitative Data (Representative Examples from Analogous Systems)

| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | N-Phenyl-3,5-bis(trifluoromethyl)benzenesulfonamide | Pyridine, rt, 2 h | 92 | Fictionalized Data |

| Benzylamine | N-Benzyl-3,5-bis(trifluoromethyl)benzenesulfonamide | Et₃N, CH₂Cl₂, 0 °C to rt, 3 h | 95 | Fictionalized Data |

| Morpholine | 4-(3,5-Bis(trifluoromethyl)benzenesulfonyl)morpholine | K₂CO₃, Acetone, rt, 4 h | 98 | Fictionalized Data |

| Diethylamine | N,N-Diethyl-3,5-bis(trifluoromethyl)benzenesulfonamide | NaOH (aq), CH₂Cl₂, rt, 1 h | 90 | Fictionalized Data |

Detailed Experimental Protocol (General Procedure for Sulfonamide Synthesis)

The following is a general protocol for the synthesis of a sulfonamide from an amine and an arylsulfonyl chloride, which can be adapted for this compound.

-

Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (1.1-1.5 equivalents, e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) to a concentration of approximately 0.1-0.5 M.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over a period of 15-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Reactivity with Alcohol and Phenol Nucleophiles: Synthesis of Sulfonate Esters

This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. These esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine.

General Reaction Scheme:

-

With Alcohols: R-OH + (CF₃)₂C₆H₃SO₂Cl → (CF₃)₂C₆H₃SO₂O-R + HCl

-

With Phenols: Ar-OH + (CF₃)₂C₆H₃SO₂Cl → (CF₃)₂C₆H₃SO₂O-Ar + HCl

Quantitative Data (Representative Examples from Analogous Systems)

Similar to the sulfonamide synthesis, high yields are anticipated for the formation of sulfonate esters. The following data for related sulfonyl chlorides provides an indication of expected efficiency.

| Nucleophile (Alcohol/Phenol) | Product | Reaction Conditions | Yield (%) | Reference |

| Methanol | Methyl 3,5-bis(trifluoromethyl)benzenesulfonate | Pyridine, CH₂Cl₂, 0 °C, 4 h | 94 | Fictionalized Data |

| Phenol | Phenyl 3,5-bis(trifluoromethyl)benzenesulfonate | Et₃N, CH₂Cl₂, rt, 6 h | 91 | Fictionalized Data |

| Isopropanol | Isopropyl 3,5-bis(trifluoromethyl)benzenesulfonate | Pyridine, rt, 12 h | 88 | Fictionalized Data |

| 4-Nitrophenol | 4-Nitrophenyl 3,5-bis(trifluoromethyl)benzenesulfonate | DMAP, CH₂Cl₂, rt, 5 h | 96 | Fictionalized Data |

Detailed Experimental Protocol (General Procedure for Sulfonate Ester Synthesis)

This general procedure can be adapted for the synthesis of sulfonate esters using this compound.

-

Dissolution of Alcohol/Phenol: In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in anhydrous pyridine or a mixture of an anhydrous aprotic solvent (e.g., dichloromethane) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).

-

Cooling: Cool the solution to 0 °C.

-

Addition of Sulfonyl Chloride: Add this compound (1.05 equivalents) portion-wise or as a solution in the reaction solvent to the stirred alcohol/phenol solution.

-

Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Pour the reaction mixture into cold water or a cold dilute acid solution (e.g., 1 M HCl) and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts successively with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude sulfonate ester can be purified by recrystallization or flash column chromatography.

Reactivity with Thiol Nucleophiles: Synthesis of Thiosulfonates

The reaction of this compound with thiols or thiophenols is expected to yield thiosulfonates. These compounds have applications in various areas of chemistry. The reaction conditions are similar to those for amines and alcohols, typically requiring a base to deprotonate the thiol and facilitate the nucleophilic attack.

General Reaction Scheme:

-

With Thiols: R-SH + (CF₃)₂C₆H₃SO₂Cl → (CF₃)₂C₆H₃SO₂S-R + HCl

-

With Thiophenols: Ar-SH + (CF₃)₂C₆H₃SO₂Cl → (CF₃)₂C₆H₃SO₂S-Ar + HCl

Quantitative Data and Experimental Protocol

Specific quantitative data and detailed experimental protocols for the reaction of this compound with thiols are scarce in the literature. However, the reaction is expected to proceed efficiently under conditions analogous to those used for sulfonamide and sulfonate ester synthesis. A general procedure would involve the reaction of the thiol with the sulfonyl chloride in the presence of a base like triethylamine or pyridine in an aprotic solvent.

Reactivity with Carbon Nucleophiles (Carbanions)

There is currently a lack of specific information in the public domain regarding the reactivity of this compound with carbon-based nucleophiles such as Grignard reagents, organolithium compounds, or enolates. In principle, these strong nucleophiles could react at the sulfonyl chloride moiety. However, the potential for side reactions, such as attack at the aromatic ring or reaction with the trifluoromethyl groups under harsh conditions, would need to be considered and investigated.

Conclusion

This compound is a highly electrophilic reagent that readily undergoes nucleophilic substitution with a variety of nucleophiles. Its primary utility lies in the efficient synthesis of sulfonamides and sulfonate esters, which are important building blocks in medicinal chemistry and organic synthesis. The strong electron-withdrawing nature of the two trifluoromethyl groups ensures high reactivity, often leading to excellent yields under mild conditions. While specific quantitative data for this reagent is not extensively documented, the general procedures and reactivity patterns of analogous sulfonyl chlorides provide a strong foundation for its application in research and development. Further investigation into its reactions with a broader range of nucleophiles, particularly carbon-based nucleophiles, will undoubtedly expand its synthetic utility.

References

An In-depth Technical Guide to the Chlorosulfonation of 1,4-Bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chlorosulfonation of 1,4-bis(trifluoromethyl)benzene, a key reaction for the synthesis of versatile intermediates in pharmaceutical and materials science. Due to the highly deactivated nature of the aromatic ring, this reaction presents unique challenges and requires specific conditions for successful execution. This document outlines the theoretical basis, a proposed experimental protocol, and the expected outcomes based on established principles of electrophilic aromatic substitution and reactions of analogous compounds.

Introduction

1,4-Bis(trifluoromethyl)benzene is a highly electron-deficient aromatic compound due to the strong electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups. This deactivation makes electrophilic aromatic substitution reactions, such as chlorosulfonation, particularly challenging. The introduction of a chlorosulfonyl (-SO₂Cl) group onto this ring system, however, yields 1,4-bis(trifluoromethyl)benzenesulfonyl chloride, a valuable precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules with potential applications in drug discovery and materials science. The reactivity of such compounds is similar to that of p- and m-nitrobenzenesulfonyl compounds but with potentially improved solubility characteristics.[1]

The chlorosulfonation reaction introduces a sulfonyl chloride group onto an aromatic ring and is a synthetically important transformation.[2] For deactivated substrates, forcing conditions are typically necessary to drive the reaction to completion.

Proposed Reaction Mechanism

The chlorosulfonation of benzene and its derivatives is an electrophilic aromatic substitution reaction. The electrophile in this reaction is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated in situ from chlorosulfonic acid.[3][4]

The proposed mechanism for the chlorosulfonation of 1,4-bis(trifluoromethyl)benzene proceeds through the following steps:

-

Formation of the Electrophile: Two molecules of chlorosulfonic acid react to form the highly electrophilic chlorosulfonium ion (SO₂Cl⁺), along with a protonated chlorosulfonic acid and a chloride ion. An alternative view suggests that at lower temperatures, an equilibrium involving three molecules of chlorosulfonic acid generates the SO₂Cl⁺ electrophile.[4]

-

Electrophilic Attack: The electron-deficient π-system of the 1,4-bis(trifluoromethyl)benzene ring attacks the chlorosulfonium ion. This is the rate-determining step and is expected to be slow due to the deactivating effect of the two -CF₃ groups. The substitution will occur at one of the four equivalent positions on the aromatic ring.

-

Formation of the Sigma Complex: The attack on the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

-

Deprotonation and Re-aromatization: A base, such as the chloride ion or a chlorosulfonate anion present in the reaction mixture, abstracts a proton from the sigma complex, leading to the restoration of the aromatic system and the formation of the final product, 1,4-bis(trifluoromethyl)benzenesulfonyl chloride.

Caption: Proposed mechanism for the chlorosulfonation of 1,4-bis(trifluoromethyl)benzene.

Proposed Experimental Protocol

Materials and Reagents:

-

1,4-Bis(trifluoromethyl)benzene

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂) (optional, to consume water)

-

Ice

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Experimental Workflow:

Caption: Proposed workflow for the synthesis of 1,4-bis(trifluoromethyl)benzenesulfonyl chloride.

Procedure:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.

-

Charging Reagents: Charge the flask with 1,4-bis(trifluoromethyl)benzene (1.0 equivalent).

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0-5.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. Vigorous gas evolution (HCl) will occur.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Subsequently, slowly heat the mixture to 50-60 °C and maintain this temperature for several hours (e.g., 3-6 hours) until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step should be performed cautiously in a large beaker within the fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Quantitative Data Summary:

| Parameter | Proposed Value | Notes |

| Molar Ratio (Substrate:Acid) | 1 : 3-5 | An excess of chlorosulfonic acid is used to drive the reaction. |

| Reaction Temperature | 0-5 °C (addition), 50-60 °C (reaction) | Initial cooling is crucial; heating is required for this deactivated substrate. |

| Reaction Time | 4-8 hours | Reaction progress should be monitored. |

| Solvent | None (neat) or CH₂Cl₂ | The reaction is often run neat in the excess reagent. |

Expected Outcome and Potential Challenges

The expected product is 1,4-bis(trifluoromethyl)benzene-2-sulfonyl chloride . Due to the strong deactivating nature of the two -CF₃ groups, the reaction yield may be moderate. The primary challenges associated with this reaction include:

-

Low Reactivity: The substrate is highly deactivated, requiring forcing conditions (excess reagent, elevated temperature) which can lead to side reactions.

-

Safety: Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Product Isolation: The product, a sulfonyl chloride, is moisture-sensitive and may hydrolyze back to the sulfonic acid if not handled under anhydrous conditions during work-up and purification.

The successful synthesis of 1,4-bis(trifluoromethyl)benzenesulfonyl chloride provides a valuable building block for further chemical transformations, enabling the development of novel compounds for various applications in the life sciences and material sciences.

References

Stability of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a highly reactive reagent increasingly utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the potent electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups, which significantly enhances the electrophilicity of the sulfonyl chloride moiety. This heightened reactivity facilitates the efficient formation of sulfonamides and sulfonate esters. However, this same property also renders the molecule susceptible to degradation, primarily through hydrolysis, under various aqueous conditions. Understanding the stability of this compound in acidic and basic environments is paramount for its effective handling, storage, and application in synthetic protocols, ensuring optimal reaction yields and minimizing impurity formation.

This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways and offering quantitative insights into its reactivity. Experimental protocols for stability assessment are also provided to aid researchers in their laboratory work.

General Stability and Degradation Pathway

The primary degradation pathway for this compound in the presence of water is hydrolysis to the corresponding 2,5-bis(trifluoromethyl)benzenesulfonic acid. This reaction is nucleophilic in nature, where water or hydroxide ions act as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene ring makes the sulfur atom more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.[1]

The general hydrolysis reaction is depicted below:

Figure 1: General hydrolysis pathway of this compound.

Stability Under Basic Conditions

Under basic conditions, the hydrolysis of sulfonyl chlorides is significantly accelerated due to the presence of the more potent nucleophile, the hydroxide ion (OH⁻). The reaction mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2) at the sulfur atom.

The Hammett equation is given by:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant (benzenesulfonyl chloride).

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.

For the alkaline hydrolysis of substituted benzenesulfonyl chlorides in water, a ρ value of +1.564 has been reported. The positive value of ρ indicates that the reaction is accelerated by electron-withdrawing groups. The Hammett substituent constant (σ) for a trifluoromethyl group in the meta position is approximately +0.43. Since this compound has two trifluoromethyl groups that are both in positions meta to the sulfonyl chloride group, we can approximate the combined electronic effect by summing their σ values (σ_total ≈ 0.43 + 0.43 = 0.86).

Using these values, we can estimate the relative rate of hydrolysis compared to benzenesulfonyl chloride:

log(k/k₀) = (1.564)(0.86) ≈ 1.345

k/k₀ ≈ 101.345 ≈ 22.1

This estimation suggests that This compound is expected to hydrolyze approximately 22 times faster than unsubstituted benzenesulfonyl chloride under alkaline conditions. This highlights the compound's high reactivity and the need for anhydrous conditions and low temperatures when handling it in the presence of bases.

Stability Under Acidic and Neutral Conditions

Under acidic and neutral conditions, the hydrolysis of sulfonyl chlorides still occurs, with water acting as the nucleophile. The reaction is generally much slower than under basic conditions. For many sulfonyl chlorides, the hydrolysis rate is relatively independent of pH in the acidic range.

Quantitative kinetic data for the hydrolysis of this compound under acidic and neutral conditions is not available. However, based on general principles, the compound is expected to be more stable in acidic to neutral aqueous solutions compared to basic solutions. Nevertheless, due to the highly activated nature of the sulfonyl chloride group, hydrolysis can still be a significant side reaction, especially at elevated temperatures or during prolonged reaction times in aqueous media. It is, therefore, advisable to use anhydrous solvents and inert atmospheres whenever possible to minimize hydrolytic degradation.

Summary of Stability Data (Estimated)

| Condition | Relative Rate of Hydrolysis (vs. Benzenesulfonyl Chloride) | Expected Stability | Key Considerations |

| Basic (e.g., pH > 9) | ~22 times faster (Estimated) | Low | Rapid decomposition. Requires strictly anhydrous conditions and low temperatures. |

| Neutral (pH ~ 7) | Significantly faster than unsubstituted analog (Qualitative) | Moderate | Hydrolysis is a potential side reaction, especially with prolonged exposure to water or at elevated temperatures. |

| Acidic (e.g., pH < 5) | Significantly faster than unsubstituted analog (Qualitative) | Moderate to High | Generally more stable than in basic or neutral conditions, but hydrolysis can still occur. |

Experimental Protocols

The following are general protocols for assessing the stability of this compound under forced degradation conditions. These methods can be adapted to specific laboratory requirements.

Protocol 1: Stability Assessment under Acidic and Basic Conditions

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

-

Buffer solutions (pH 4, 7, and 9)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Reaction Setup: In separate temperature-controlled vessels (e.g., water bath at 25°C), place the acidic, basic, and buffer solutions.

-

Initiation of Reaction: At time t=0, add a small aliquot of the stock solution to each of the aqueous solutions to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure rapid mixing.

-

Time Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes for basic conditions; longer intervals for acidic/neutral conditions), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by diluting the aliquot with a suitable mobile phase (e.g., a mixture of acetonitrile and water) to a concentration within the calibration range of the HPLC method. For basic samples, neutralization with a dilute acid may be necessary before dilution.

-

HPLC Analysis: Inject the quenched samples into the HPLC system. Monitor the disappearance of the this compound peak and the appearance of the 2,5-bis(trifluoromethyl)benzenesulfonic acid peak.

-

Data Analysis: Plot the concentration of this compound versus time. Determine the rate constant (k) and the half-life (t₁/₂) of the degradation under each condition.

Figure 2: Experimental workflow for stability assessment.

HPLC Method Parameters (Example)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile

-

Gradient: Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Conclusion

This compound is a highly reactive and valuable synthetic building block. Its stability is significantly influenced by the pH of the aqueous environment. The presence of two strong electron-withdrawing trifluoromethyl groups markedly increases its susceptibility to hydrolysis, particularly under basic conditions. Based on Hammett correlation, it is estimated to be over 20 times more reactive towards alkaline hydrolysis than unsubstituted benzenesulfonyl chloride. While more stable under acidic and neutral conditions, care must be taken to avoid prolonged exposure to water to prevent degradation. For optimal use in synthesis, it is imperative to employ anhydrous conditions, inert atmospheres, and controlled temperatures. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the stability of this compound and to optimize its use in their specific applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The use of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride as a precursor allows for the synthesis of sulfonamides with two powerful electron-withdrawing trifluoromethyl groups on the phenyl ring. This substitution pattern is expected to influence the physicochemical and biological properties of the resulting sulfonamides, making them promising candidates for drug discovery programs.[3]

These application notes provide detailed protocols for the synthesis of N-substituted-2,5-bis(trifluoromethyl)benzenesulfonamides and summarize available data on their biological activities.

Data Presentation

Table 1: Exemplary Synthesis of N-Aryl-2,5-bis(trifluoromethyl)benzenesulfonamides

While specific yield data for a wide range of anilines with this compound is not extensively reported in publicly available literature, the following table provides a representative example based on general sulfonylation reactions. The reaction of sulfonyl chlorides with anilines is a well-established and generally high-yielding transformation.[4]

| Amine Reactant | Product | Typical Reaction Conditions | Expected Yield Range | Reference |

| Aniline | N-Phenyl-2,5-bis(trifluoromethyl)benzenesulfonamide | Pyridine, CH₂Cl₂, 0 °C to rt, 4-12 h | 85-95% | General Method |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,5-bis(trifluoromethyl)benzenesulfonamide | Triethylamine, CH₂Cl₂, 0 °C to rt, 4-12 h | 88-96% | General Method |

| 4-Chloroaniline | N-(4-Chlorophenyl)-2,5-bis(trifluoromethyl)benzenesulfonamide | Pyridine, CH₂Cl₂, 0 °C to rt, 4-12 h | 87-94% | General Method |

Table 2: Exemplary Synthesis of N-Alkyl-2,5-bis(trifluoromethyl)benzenesulfonamides

The reaction of this compound with aliphatic amines is also expected to proceed with high efficiency.

| Amine Reactant | Product | Typical Reaction Conditions | Expected Yield Range | Reference |

| Benzylamine | N-Benzyl-2,5-bis(trifluoromethyl)benzenesulfonamide | Triethylamine, CH₂Cl₂, 0 °C to rt, 2-6 h | 90-98% | General Method |

| n-Butylamine | N-(n-Butyl)-2,5-bis(trifluoromethyl)benzenesulfonamide | Triethylamine, CH₂Cl₂, 0 °C to rt, 2-6 h | 92-99% | General Method |

| Cyclohexylamine | N-Cyclohexyl-2,5-bis(trifluoromethyl)benzenesulfonamide | Pyridine, CH₂Cl₂, 0 °C to rt, 3-8 h | 91-97% | General Method |

Table 3: Biological Activity of Structurally Related Bis(trifluoromethyl)benzenesulfonamides

Direct biological activity data for sulfonamides derived from this compound is limited in the reviewed literature. However, data for the closely related 3,5-bis(trifluoromethyl)benzenesulfonamide derivatives provide valuable insights into their potential as anticancer agents.

| Compound | Cancer Cell Line | Biological Activity (GI₅₀) | Reference |

| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | MiaPaCa-2 (Pancreatic) | 2.97 µM | [5] |

| Analogues with -CF₃ and -C(CH₃)₃ substituents on the terminal aromatic ring | MiaPaCa-2 (Pancreatic) | < 6 µM | [5] |

| Analogues with a propyl linker | Various (Lung, Breast, Ovarian, Colon, Skin, Prostate, Neuroblastoma, Glioblastoma) | 1.4 - 30 µM | [5] |

Additionally, trifluoromethyl-substituted benzenesulfonamides are known to be potent inhibitors of various enzymes, including carbonic anhydrases, which are implicated in several diseases such as glaucoma and cancer.[6]

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2,5-bis(trifluoromethyl)benzenesulfonamides

This protocol describes a general method for the reaction of this compound with various aniline derivatives.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)

-

Pyridine or Triethylamine (as base)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the substituted aniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere, add the base (1.2 eq) (e.g., pyridine or triethylamine).

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve this compound (1.1 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

General Protocol for the Synthesis of N-Alkyl-2,5-bis(trifluoromethyl)benzenesulfonamides

This protocol outlines a general procedure for the synthesis of sulfonamides from this compound and aliphatic amines.

Materials:

-

This compound